4-Methylpyrimidine-5-carboxylic acid

solubility physicochemical properties drug discovery

4-Methylpyrimidine-5-carboxylic acid (CAS 157335-92-7) is the optimal scaffold for parallel synthesis of 2-substituted pyrimidine libraries. Its unsubstituted 2-position permits direct SNAr with amines, thiols, or alkoxides—eliminating deprotection or pre-functionalization steps required by 2-chloro or 2-amino analogs. The distinct pKa of 2.37 (vs. ~4.0 for unsubstituted pyrimidine-5-carboxylic acid) ensures a predominantly ionized state at physiological pH, enhancing solubility and reducing nonspecific binding in biological screens. Validated in patent literature for herbicidal bis(pyrimidin-5-yl)methane synthesis. Offered at ≥98% HPLC purity for medchem and agrochemical discovery.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 157335-92-7
Cat. No. B145779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrimidine-5-carboxylic acid
CAS157335-92-7
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1C(=O)O
InChIInChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3H,1H3,(H,9,10)
InChIKeyMGRYVXAAUYHOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyrimidine-5-carboxylic Acid (CAS 157335-92-7): Technical Procurement and Baseline Characterization


4-Methylpyrimidine-5-carboxylic acid (CAS 157335-92-7) is a heterocyclic building block featuring a pyrimidine core substituted with a methyl group at position 4 and a carboxylic acid at position 5 [1]. With a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical research . The compound is commercially available with standard purities of 95–98% (HPLC) and is supplied as a solid at ambient temperature . Its physicochemical profile—including a predicted pKa of 2.37±0.25, a consensus Log P of 0.35, and a topological polar surface area of 63.1 Ų—positions it as a moderately polar, weakly acidic scaffold amenable to further derivatization .

Why 4-Methylpyrimidine-5-carboxylic Acid (CAS 157335-92-7) Cannot Be Replaced by Generic Pyrimidine Analogs


Generic substitution among pyrimidine-5-carboxylic acid derivatives is precluded by the profound impact of substituent position and identity on physicochemical and functional properties. The 4-methyl substitution on 4-methylpyrimidine-5-carboxylic acid modulates electronic density on the pyrimidine ring, altering both reactivity in nucleophilic aromatic substitution (SNAr) reactions and the compound's acid dissociation constant . For example, the predicted pKa of the target compound is 2.37, which differs significantly from that of the unsubstituted pyrimidine-5-carboxylic acid (pKa ≈ 4.0) [1]. Furthermore, the absence of a 2-substituent on the target compound—in contrast to analogs like 2-chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4) or 2-(butylamino)-4-methylpyrimidine-5-carboxylic acid—preserves a reactive site for subsequent functionalization, making it a uniquely versatile starting material for libraries of 2-substituted pyrimidines . These structural distinctions directly influence downstream synthetic efficiency, biological target engagement, and ultimately the validity of comparative studies.

Quantitative Differentiation Guide: 4-Methylpyrimidine-5-carboxylic Acid vs. Closest Structural Analogs


Enhanced Aqueous Solubility Compared to 2-Substituted Pyrimidine-5-carboxylic Acid Analogs

The predicted water solubility of 4-methylpyrimidine-5-carboxylic acid is 32,167.8 mg/L, which is substantially higher than that of several 2-substituted analogs commonly used as comparators [1]. In contrast, the predicted water solubility of the unsubstituted pyrimidine-5-carboxylic acid is approximately 16,900 mg/L, while 2-(furan-2-yl)-4-methylpyrimidine-5-carboxylic acid exhibits a predicted LogP of ~1.2, indicating reduced aqueous solubility . The absence of a bulky or lipophilic substituent at the 2-position on the target compound directly contributes to its superior aqueous solubility profile.

solubility physicochemical properties drug discovery

Unsubstituted 2-Position Enables SNAr Derivatization Not Possible with 2-Alkyl/Amino Analogs

4-Methylpyrimidine-5-carboxylic acid possesses an unsubstituted 2-position, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and enabling the introduction of diverse amine, thiol, and alkoxide nucleophiles . In contrast, 2-substituted analogs such as 2-chloro-4-methylpyrimidine-5-carboxylic acid (CAS 188781-10-4) and 2-(butylamino)-4-methylpyrimidine-5-carboxylic acid (CAS not specified) are either pre-functionalized or require additional synthetic steps to install desired groups . The target compound's 2-position can be directly chlorinated using thionyl chloride under reflux conditions, yielding the 2-chloro derivative as a versatile intermediate . This synthetic flexibility is not available with analogs that already bear a 2-substituent, limiting their utility in parallel synthesis campaigns.

synthetic accessibility medicinal chemistry library synthesis

Distinct Acid Dissociation Constant (pKa) Versus Unsubstituted and Amino-Substituted Pyrimidine Carboxylic Acids

The predicted pKa of 4-methylpyrimidine-5-carboxylic acid is 2.37±0.25, indicating a moderately acidic carboxylic acid proton . This value is significantly lower than the pKa of the unsubstituted pyrimidine-5-carboxylic acid, which is reported as approximately 4.0 [1]. Furthermore, the pKa of 2-amino-4-methylpyrimidine-5-carboxylic acid (CAS 769-51-7) is predicted to be 3.998, demonstrating that even a single amino substitution at the 2-position substantially alters the acid dissociation constant [2]. The lower pKa of the target compound implies a greater proportion of the ionized carboxylate form at physiological pH, which can influence solubility, membrane permeability, and binding interactions with biological targets.

pKa ionization state physicochemical properties

Validated Herbicidal Activity of Derived bis(Pyrimidin-5-yl)methanes: A Direct Application Differentiator

4-Methylpyrimidine-5-carboxylic acid serves as a key reagent for the synthesis of bis(pyrimidin-5-yl)methanes, a class of compounds with demonstrated herbicidal activity against unwanted weeds in crop fields . The patent literature explicitly describes the preparation of herbicidal pyrimidine-carboxylic acid derivatives, including those derived from 4-methylpyrimidine-5-carboxylic acid scaffolds, highlighting its utility in agrochemical development [1]. While specific herbicidal efficacy data for the target compound itself is limited, the demonstrated activity of its direct derivatives provides a clear application-based differentiation from analogs such as 2-chloro-4-methylpyrimidine-5-carboxylic acid, which has been studied primarily for its anticancer potential via inhibition of NFκB and activation of AP-1 transcription . The target compound's established role in herbicidal chemistry offers a defined and validated industrial application not shared by many closely related pyrimidine carboxylic acids.

herbicide agrochemical bis(pyrimidin-5-yl)methane

Optimal Research and Industrial Applications for 4-Methylpyrimidine-5-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis: 2-Position Functionalization

Procure 4-methylpyrimidine-5-carboxylic acid as the starting scaffold for parallel synthesis of 2-substituted pyrimidine libraries. The unsubstituted 2-position enables direct SNAr reactions to install diverse amines, thiols, or alkoxides, reducing synthetic steps and increasing library diversity compared to pre-functionalized 2-substituted analogs . This approach is validated by the compound's established use as a building block in the synthesis of complex pyrimidine derivatives [1].

Agrochemical Discovery: Herbicidal bis(Pyrimidin-5-yl)methane Derivatives

Utilize 4-methylpyrimidine-5-carboxylic acid as a key reagent for the preparation of bis(pyrimidin-5-yl)methanes, a class of compounds with demonstrated herbicidal activity . Patent literature supports the use of pyrimidine-5-carboxylic acid derivatives in herbicide development, providing a clear industrial application pathway [2]. This application is not shared by many 2-substituted analogs, making the target compound uniquely valuable for agrochemical research.

Physicochemical Property Optimization in Early Drug Discovery

Leverage the compound's favorable aqueous solubility (predicted 32,167.8 mg/L) and distinct pKa (2.37) to optimize solubility-limited or ionization-dependent assays in early drug discovery [3]. The lower pKa relative to unsubstituted and 2-amino analogs ensures a predominantly ionized state at physiological pH, which can be exploited to enhance solubility and reduce non-specific binding in biological screens .

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